2-Methoxy-3-pivalamidoisonicotinic acid

Descripción general

Descripción

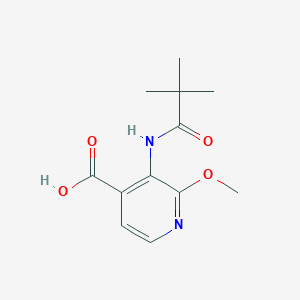

2-Methoxy-3-pivalamidoisonicotinic acid is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a methoxy group at the second position, a pivalamido group at the third position, and a carboxylic acid group on the isonicotinic acid ring . It is primarily used in research and development within the fields of chemistry and biology .

Métodos De Preparación

The synthesis of 2-Methoxy-3-pivalamidoisonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of 2-methoxyisonicotinic acid to introduce a nitro group at the third position.

Reduction: The reduction of the nitro group to an amino group.

Acylation: The acylation of the amino group with pivaloyl chloride to form the pivalamido group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Análisis De Reacciones Químicas

2-Methoxy-3-pivalamidoisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

2-Methoxy-3-pivalamidoisonicotinic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with potential applications in various chemical processes .

Biology

Research indicates that this compound may possess significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Investigations into its cytotoxic effects reveal potential against multiple cancer cell lines, indicating it may inhibit cell proliferation through mechanisms such as apoptosis induction .

Medicine

The therapeutic potential of this compound is under exploration, particularly in the context of:

- Pain Management : As an arylamide derivative, it shows promise as a selective sodium channel blocker (NaV1.3 and NaV1.7), which could be beneficial in treating neuropathic pain conditions.

- Neuroprotective Effects : Some studies suggest it may modulate neuroinflammatory responses, providing protective effects against neurodegenerative diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The compound demonstrated potent activity, outperforming conventional antibiotics such as ciprofloxacin in certain assays, highlighting its potential as an alternative treatment option for resistant infections.

Anticancer Activity

In vitro tests on various cancer cell lines revealed that derivatives related to this compound exhibited IC50 values in the low micromolar range. For instance, one study reported an IC50 value of 15 µM against colon cancer cells (COLO 205), suggesting significant antiproliferative activity linked to topoisomerase inhibition.

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-Methoxy-3-pivalamidoisonicotinic acid involves its interaction with specific molecular targets and pathways. The methoxy and pivalamido groups play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .

Comparación Con Compuestos Similares

2-Methoxy-3-pivalamidoisonicotinic acid can be compared with other similar compounds, such as:

2-Methoxyisonicotinic acid: Lacks the pivalamido group, resulting in different chemical properties and reactivity.

3-Pivalamidoisonicotinic acid: Lacks the methoxy group, affecting its biological activity and synthesis routes.

2-Chloro-6-iodo-3-pivalamidoisonicotinic acid: Contains additional halogen atoms, which can significantly alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

Overview

2-Methoxy-3-pivalamidoisonicotinic acid (CAS Number: 705291-48-1) is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly within the central nervous system (CNS). Preliminary studies suggest that it may modulate enzyme activities and cellular signaling pathways, although the exact mechanisms remain to be fully elucidated.

Key Targets

- Sodium Channels : Research indicates that this compound may act as a selective modulator of voltage-gated sodium channels, specifically NaV1.7 and NaV1.8, which are implicated in pain pathways. This selectivity suggests potential applications in pain management .

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes involved in neurotransmitter regulation, potentially influencing synaptic plasticity and neurotransmitter release.

Biological Activity

The biological activities associated with this compound include:

- Antimicrobial Properties : Initial studies have indicated that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Potential : There is ongoing research into its potential anticancer properties, particularly regarding its ability to induce apoptosis in cancer cells.

- Analgesic Effects : Given its interaction with sodium channels, the compound is being investigated for its analgesic properties, particularly in models of neuropathic pain .

Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Pain Management : In animal models, administration of this compound has shown promise in reducing pain-related behaviors, suggesting its efficacy as a pain reliever. The modulation of sodium channels appears to play a critical role in these effects .

- Cellular Studies : In vitro studies demonstrate that this compound can alter gene expression related to neuronal function, indicating its potential influence on neuroplasticity and recovery from injury.

Data Table: Biological Activities and Research Findings

Case Study 1: Pain Relief

A study involving rats demonstrated that administration of this compound significantly reduced mechanical allodynia, a common symptom in neuropathic pain conditions. The results indicated a dose-dependent response, with higher doses leading to greater analgesic effects. This supports the hypothesis that modulation of sodium channels is a viable strategy for pain management.

Case Study 2: Antimicrobial Efficacy

In vitro testing against various microbial strains revealed that this compound possesses notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of 2-Methoxy-3-pivalamidoisonicotinic acid?

- Methodological Answer :

- Step 1 : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. A single peak with >95% area indicates high purity.

- Step 2 : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural assignments. For example, the methoxy group (OCH₃) should show a singlet at ~3.8 ppm in ¹H NMR, while the pivalamido group’s tert-butyl protons appear as a singlet at ~1.3 ppm .

- Step 3 : Validate molecular weight via mass spectrometry (MS) . The molecular ion peak ([M+H]⁺) should align with the theoretical mass of 252.27 g/mol .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

- Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.

- Maintain a refrigerated environment (2–8°C) to slow hydrolytic degradation, particularly of the pivalamido and methoxy groups. This aligns with protocols for structurally similar methoxy-containing compounds .

- Regularly monitor stability using HPLC every 6 months to detect decomposition products.

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Route 1 : Start with 3-amino-2-methoxyisonicotinic acid. React the amino group with pivaloyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Purify via recrystallization from ethanol/water .

- Route 2 : Utilize microwave-assisted synthesis to reduce reaction time. For example, irradiate the reaction mixture at 100°C for 20 minutes, achieving yields comparable to traditional methods .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Step 1 : Optimize the molecular geometry using the B3LYP hybrid functional with a 6-31G(d) basis set. This functional balances exact exchange and correlation energy, critical for accurate thermochemical predictions .

- Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The methoxy group’s electron-donating effect should lower the LUMO energy, enhancing electrophilic substitution potential .

- Validation : Compare computed IR spectra with experimental data to identify discrepancies in vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. What strategies can mitigate discrepancies between observed and predicted NMR chemical shifts?

- Methodological Answer :

- Step 1 : Use GIAO (Gauge-Including Atomic Orbitals) calculations at the DFT level (e.g., B3LYP/6-311++G(d,p)) to predict shifts. Solvent effects (e.g., DMSO) can be modeled via the PCM (Polarizable Continuum Model) .

- Step 2 : Analyze deviations >0.5 ppm. For example, unexpected deshielding in the pivalamido group may indicate conformational flexibility or intermolecular hydrogen bonding .

- Step 3 : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereoelectronic effects .

Q. How does the pivalamido group influence the compound’s solubility and bioactivity?

- Methodological Answer :

- Experimental Design :

- Solubility : Measure solubility in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol). The bulky tert-butyl group likely reduces aqueous solubility, necessitating co-solvents like PEG-400 .

- Bioactivity : Perform SAR (structure-activity relationship) studies by synthesizing analogs (e.g., replacing pivalamido with acetyl or benzamido groups). Test against target enzymes (e.g., kinases) to isolate steric/electronic contributions .

Q. What hydrolytic degradation pathways occur under physiological pH conditions?

- Methodological Answer :

- Step 1 : Incubate the compound in buffers (pH 2, 7.4, 9) at 37°C. Monitor degradation via HPLC-MS.

- Step 2 : Identify primary degradation products. For example, acidic pH may cleave the pivalamido group, yielding 3-amino-2-methoxyisonicotinic acid, confirmed by MS/MS fragmentation .

- Step 3 : Derivatize hydrolyzed products with 2,4-dinitrophenylhydrazine (DNPH) to stabilize carbonyl intermediates for UV detection .

Propiedades

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSXXSCWNLJULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.